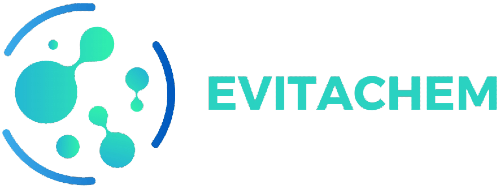
7-(Trifluoromethyl)quinazoline
Product Introduction
7-(Trifluoromethyl)quinazoline is a synthetic compound characterized by the presence of a trifluoromethyl group attached to the quinazoline ring. This compound falls within the class of heterocyclic organic compounds, specifically quinazolines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 7-(trifluoromethyl)quinazoline is with a molecular weight of approximately 198.14 g/mol. Its unique trifluoromethyl substituent imparts distinctive chemical properties that enhance its reactivity and interaction with biological targets.
Methods and Technical Details
The synthesis of 7-(trifluoromethyl)quinazoline can be achieved through several methods. One notable approach involves the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides using iodine or potassium iodide as catalysts. This method allows for the formation of the quinazoline structure under controlled conditions, optimizing yield and purity.
Another effective synthetic route includes the reaction of 2-fluoro-N-methylbenzamide with benzylamines in the presence of potassium carbonate in dimethyl sulfoxide (DMSO), which has been shown to yield various quinazolinones efficiently .
Industrial Production
In industrial settings, large-scale production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high yields and purity levels. These optimized processes facilitate the efficient production of 7-(trifluoromethyl)quinazoline for research and commercial applications.
Structure Data
The molecular structure of 7-(trifluoromethyl)quinazoline features a quinazoline ring system with a trifluoromethyl group at the seventh position. The structural representation can be summarized as follows:
- Molecular Formula:
- Molecular Weight: 198.14 g/mol
- IUPAC Name: 7-(trifluoromethyl)quinazoline
- InChI Key: JBRWPSRNDWASJF-UHFFFAOYSA-N
- Canonical SMILES: C1=CC2=CN=CN=C2C=C1C(F)(F)F
This structure contributes to its unique reactivity and interaction with various biological systems.
Types of Reactions
7-(Trifluoromethyl)quinazoline participates in several chemical reactions, including:
- Oxidation: The compound can be oxidized to form quinazoline N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups at different positions on the quinazoline ring.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it suitable for further functionalization.
The mechanism of action for 7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, particularly in biological systems. It has been identified as a potential inhibitor of various enzymes and receptors, contributing to its therapeutic effects against cancer and other diseases. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and target engagement within cells .
Physical Properties
- Density: Approximately 1.6 g/cm³
- Boiling Point: Approximately 222.3 °C at 760 mmHg
- Flash Point: Approximately 88.3 °C
- Vapor Pressure: Approximately 0.2 mmHg at 25 °C
Chemical Properties
- Solubility: Soluble in organic solvents like DMSO and dichloromethane.
- Stability: Generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
These properties make 7-(trifluoromethyl)quinazoline suitable for various applications in research and industry .
7-(Trifluoromethyl)quinazoline finds extensive use in scientific research due to its biological activity. It has been studied for its potential as an anti-cancer agent, particularly targeting specific pathways involved in tumor growth and proliferation. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines, including breast and lung cancers .
Additionally, derivatives of quinazoline compounds have shown promise as antibacterial agents, anti-tubercular agents, and antiviral agents, highlighting their versatility in medicinal chemistry . The ongoing exploration of their pharmacological properties continues to reveal new applications in drug development and therapeutic interventions.
Properties
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Product FAQ
- To receive a quotation, send us an inquiry about the desired product.
- The quote will cover pack size options, pricing, and availability details.
- If applicable, estimated lead times for custom synthesis or sourcing will be provided.
- Quotations are valid for 30 days, unless specified otherwise.
- New customers generally require full prepayment.
- NET 30 payment terms can be arranged for customers with established credit.
- Contact our customer service to set up a credit account for NET 30 terms.
- We accept purchase orders (POs) from universities, research institutions, and government agencies.
- Preferred methods include bank transfers (ACH/wire) and credit cards.
- Request a proforma invoice for bank transfer details.
- For credit card payments, ask sales representatives for a secure payment link.
- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
- Orders are confirmed upon receiving official order requests.
- Provide full prepayment or submit purchase orders for credit account customers.
- Send purchase orders to sales@EVITACHEM.com.
- A confirmation email with estimated shipping date follows processing.
- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
- You can use your FedEx account; specify this on the purchase order or inform customer service.
- Customers are responsible for customs duties and taxes on international shipments.
- Reach out to our customer service representatives at sales@EVITACHEM.com.
- For ongoing order updates or questions, continue using the same email.
- Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Hot Products

Cyclomarin A
CAS No.: 169062-92-4

L-Gulonic acid
CAS No.: 526-97-6

Ceftaroline
CAS No.: 189345-04-8

Putreanine
CAS No.: 25887-39-2

Mescaline sulfate
CAS No.: 1152-76-7
